molecular formula C19H18N2O4 B14943485 N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B14943485
M. Wt: 338.4 g/mol
InChI Key: RNFLJMBSMXQCBE-UHFFFAOYSA-N
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Description

N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring substituted with two methoxyphenyl groups and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then subjected to methylation and oximation with hydroxylamine hydrochloride to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    4-methoxyacetanilide: Used as an intermediate in the synthesis of pharmaceuticals.

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Investigated for its use in organic electronics.

Uniqueness

N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. Its dual methoxyphenyl substitution enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

InChI

InChI=1S/C19H18N2O4/c1-12(22)20-19-17(13-4-8-15(23-2)9-5-13)18(25-21-19)14-6-10-16(24-3)11-7-14/h4-11H,1-3H3,(H,20,21,22)

InChI Key

RNFLJMBSMXQCBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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